molecular formula C17H17ClN6O2 B2805913 7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-83-3

7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2805913
CAS No.: 919007-83-3
M. Wt: 372.81
InChI Key: ZMXXPEXKXZQVKY-UHFFFAOYSA-N
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Description

7-(3-Chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a heterocyclic compound featuring a triazinopurine core substituted with methyl groups and a 3-chlorobenzyl moiety. The compound’s molecular formula is inferred as C₁₇H₁₇ClN₆O₂ (based on positional isomerism with ), with an estimated average mass of 372.813 Da and a monoisotopic mass of 372.110 Da . The 3-chlorobenzyl group distinguishes it from analogs with ortho- or para-substituted chlorinated aromatic rings, which may influence steric, electronic, and pharmacokinetic profiles.

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-10-8-23-13-14(19-16(23)22(3)20-10)21(2)17(26)24(15(13)25)9-11-5-4-6-12(18)7-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXXPEXKXZQVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a compound of significant interest due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure

The compound features a complex structure that includes a triazino-purine core with a chlorobenzyl substituent. Its molecular formula is C15H17ClN4O2C_{15}H_{17}ClN_4O_2.

Antiproliferative Activity

Several studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against melanoma and colorectal adenocarcinoma cell lines.
  • Results : It exhibited moderate growth inhibition at concentrations around 10 µM. Notably, derivatives with chlorobenzyl groups showed enhanced activity compared to unsubstituted variants .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Thymidine Phosphorylase : This enzyme plays a crucial role in angiogenesis and tumor growth. The compound has been shown to inhibit thymidine phosphorylase effectively, thereby reducing neovascularization associated with tumor growth .
  • Cytotoxicity Studies : Cytotoxicity assays indicated that the compound has significant effects on cancerous cells while demonstrating lower toxicity towards normal cells.

Study 1: Antiproliferative Effects

A study published in MDPI evaluated various purine derivatives, including our compound of interest. The results indicated that:

  • Compound 7e (with the chlorobenzyl moiety) showed a GI50 value of 44 nM against colorectal adenocarcinoma cells, outperforming other tested compounds in the series .
  • The study concluded that structural modifications significantly impact biological activity.

Study 2: Inhibition of Angiogenesis

Research highlighted the role of the compound in inhibiting angiogenesis:

  • Thymidine Phosphorylase Inhibition : The compound was identified as a potent inhibitor of this enzyme, which is crucial for angiogenesis in tumors. This inhibition was linked to reduced tumor growth in experimental models .

Comparative Analysis

The following table summarizes the biological activity of several derivatives compared to this compound:

CompoundGI50 (nM)Thymidine Phosphorylase InhibitionNotes
7-(3-chlorobenzyl)44YesMost effective against COLO201
Unsubstituted>100NoSignificantly less active
Other derivativesVariesYes/NoDependent on specific structural features

Scientific Research Applications

Overview

The compound 7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities that can be harnessed in drug development and therapeutic applications.

Medicinal Chemistry Applications

1. Anticancer Activity:
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance:

  • Synthesis and Testing: Research has demonstrated that modifications of triazine derivatives can lead to enhanced anticancer activity through the induction of apoptosis in cancer cells .
  • Case Study: A derivative of this compound was tested against various cancer cell lines showing promising results in inhibiting cell growth and inducing cell death .

2. Antibacterial Properties:
The compound exhibits potential antibacterial activity. Research into related triazine derivatives has shown efficacy against a range of bacterial strains:

  • In Vitro Studies: Compounds with similar structural features were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability .
  • Mechanism: The antibacterial effect is hypothesized to result from the disruption of bacterial cell wall synthesis or function .

3. Anti-inflammatory Effects:
There is emerging evidence that compounds containing triazine moieties possess anti-inflammatory properties:

  • Research Findings: Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
  • Clinical Relevance: This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

Structural FeatureActivity TypeObservations
Triazine RingAnticancerEnhances apoptosis in cancer cells
Chlorobenzyl GroupAntibacterialIncreases potency against bacterial strains
Methyl SubstituentsAnti-inflammatoryModulates inflammatory pathways

Comparison with Similar Compounds

Chlorinated Aromatic Substitution

  • Target vs. 2-Chlorobenzyl Analog (): The target’s 3-chlorobenzyl group may exhibit enhanced lipophilicity compared to the ortho-substituted analog due to reduced steric hindrance in the meta position. This could improve membrane permeability and target binding in biological systems .
  • Target vs. The isopropyl group in may further increase steric bulk, affecting solubility and metabolic stability .

Methyl Group Variations

  • Target vs. Tetramethyl Analog (): The absence of a chlorinated aromatic ring in simplifies the structure, reducing molecular weight by ~110 Da. This likely decreases hydrophobicity and may limit target affinity but improve aqueous solubility .

Hypothetical Pharmacokinetic and Pharmacodynamic Implications

Metabolic Stability: The 3-chlorobenzyl group in the target compound may resist oxidative metabolism better than the 2-chloro isomer due to reduced electron-withdrawing effects at the meta position .

Binding Affinity: The benzyl group’s flexibility (vs. ’s rigid phenyl) could allow better accommodation in hydrophobic binding pockets.

Q & A

Q. How can researchers address reproducibility challenges in synthesizing this compound?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Adopt quality-by-design (QbD) principles to define critical quality attributes (CQAs). Document procedures using electronic lab notebooks (ELNs) with version control .

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